Dihydrocorynantheine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (Z)-2-(3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h5-8,13-14,17,20,23H,4,9-12H2,1-3H3/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLUOJBSAYAYEM-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CN2CCC3=C(C2CC1/C(=C/OC)/C(=O)OC)NC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Phytochemical Investigations of Dihydrocorynantheine
Botanical Sources and Geographic Distribution
The distribution of dihydrocorynantheine (B1227059) is confined to specific plant families, most notably the Rubiaceae and Apocynaceae.
The genus Uncaria, part of the Rubiaceae family, is a significant source of this compound. This genus has a wide pantropical distribution, with species found in Southeast Asia, mainland Asia, Africa, and South America. oup.comuni-graz.atprota4u.org this compound has been identified in several species within this genus.
Uncaria rhynchophylla : This species, known in Chinese as "Gou Teng," is used in traditional medicine and has been a subject of extensive phytochemical investigation. mdpi.comrhhz.net Studies have confirmed the isolation of this compound from its stems and roots. rhhz.netzobodat.atamegroups.cn
Uncaria macrophylla : this compound has been reported as a constituent of this species. nih.gov
Uncaria tomentosa : Commonly known as "Cat's Claw," this South American species is recognized for its complex alkaloid profile. uni-graz.at Investigations of its leaves and stems have identified this compound alongside numerous other alkaloids. oup.comuni-graz.at
Uncaria guianensis : This is another South American species from which this compound has been isolated. oup.com
Uncaria callophylla : The leaves of this species have been found to contain this compound. prota4u.org
The Corynanthe genus, native to the tropical rainforests of western Africa, is another primary source of this alkaloid. doctorlib.org These species are often associated with yohimbine-type alkaloids.
Corynanthe pachyceras : The bark of this tree is known to contain a significant amount of indole (B1671886) alkaloids, including this compound. doctorlib.orgresearchgate.net It is sometimes used as a substitute for true yohimbe bark. doctorlib.org
Corynanthe yohimbe : this compound is a natural alkaloid found in the bark of this well-known African tree. targetmol.commedchemexpress.commedchemexpress.com
Beyond the Rubiaceae family, this compound has also been isolated from the Apocynaceae family.
Amsonia elliptica : This species, also known as the Japanese Bluestar, is native to East Asia, including Japan, China, and Korea. wikipedia.orgflower-db.com Pharmacological studies have isolated this compound from this plant. nih.govresearcher.life The entire plant is considered toxic and contains a variety of alkaloids. flower-db.com
Corynanthe Species (e.g., Corynanthe pachyceras, Corynanthe yohimbe)
Quantitative Analysis and Distribution within Plant Tissues (e.g., Roots, Stem, Leaves)
The concentration and distribution of this compound vary between species and within the different tissues of a single plant. Indole alkaloids, such as this compound, are often found in higher concentrations in specific parts like the root bark, while other alkaloid types may dominate in the leaves and stems.
In the genus Uncaria, a general distribution pattern has been observed where oxindole (B195798) alkaloids are predominant in the hook, twig, and leaf (approximately 97% of total alkaloids), whereas indole alkaloids account for about 96% of the alkaloids in the root bark. prota4u.org One analysis of Uncaria rhynchophylla roots yielded 2 mg of this compound from the processed sample. zobodat.at In Uncaria tomentosa, the total alkaloid content has been noted to be distributed in the flowers (2.10%), leaves (1.59%), and stem, although specific quantities for this compound were not detailed. scispace.com
For Corynanthe pachyceras, the bark is reported to contain approximately 5.8% total indole alkaloids, a group that includes this compound. doctorlib.org
Below is a data table summarizing the reported presence of this compound in various plant parts.
| Genus | Species | Plant Part(s) Reporting Presence | Reference(s) |
| Uncaria | U. rhynchophylla | Root, Stem | rhhz.netzobodat.at |
| U. tomentosa | Leaves, Stem, Root Bark, Cortex | oup.comuni-graz.ateuropa.eu | |
| U. guianensis | Leaves, Stem | oup.com | |
| U. callophylla | Leaves | prota4u.org | |
| Corynanthe | C. yohimbe | Bark | targetmol.commedchemexpress.com |
| C. pachyceras | Bark | doctorlib.orgresearchgate.net | |
| Amsonia | A. elliptica | Whole Plant | flower-db.comnih.gov |
Co-occurrence and Co-isolation with Related Indole Alkaloids (e.g., Corynantheine (B231211), Hirsutine (B150204), Rhynchophylline)
This compound is rarely, if ever, found in isolation. Phytochemical analyses consistently show its co-occurrence with a suite of structurally related indole and oxindole alkaloids. The specific alkaloid profile can vary depending on the plant species, geographical location, and even the specific chemotype. researchgate.net
In Uncaria species, this compound is frequently isolated alongside its vinyl analogue, corynantheine, as well as hirsutine and hirsuteine. oup.comuni-graz.atzobodat.at It also co-occurs with the isomeric oxindole alkaloids rhynchophylline (B1680612) and isorhynchophylline, which are often the major alkaloids in the leaves and stems. oup.comuni-graz.atmdpi.com Other associated alkaloids in Uncaria include mitraphylline, isomitraphylline, and akuammigine. uni-graz.atzobodat.atamegroups.cn
In Corynanthe pachyceras, this compound is part of an alkaloidal mixture that includes corynantheine, corynanthine (B1669447) (rauhimbine), and corynantheidine (B1225087) (α-yohimbine). doctorlib.orgresearchgate.net
Pharmacological studies on Amsonia elliptica that led to the isolation of this compound also reported the presence of hirsutine, hirsuteine, rhynchophylline, isorhynchophylline, and beta-yohimbine. nih.gov
The table below details the alkaloids commonly co-isolated with this compound from various botanical sources.
| Botanical Source | Co-occurring / Co-isolated Alkaloids | Reference(s) |
| Uncaria rhynchophylla | Corynantheine, Hirsuteine, Hirsutine, Isocorynoxeine, Isorhynchophylline, Akuammigine, Rhynchophylline | mdpi.comzobodat.atamegroups.cn |
| Uncaria tomentosa | Rhynchophylline, Isorhynchophylline, Mitraphylline, Isomitraphylline, Hirsutine, Hirsuteine | oup.comuni-graz.at |
| Corynanthe pachyceras | Corynanthine, Corynantheidine, Corynantheine, Corynoxein, Corynoxin, β-yohimbine | doctorlib.orgresearchgate.net |
| Amsonia elliptica | Hirsutine, Hirsuteine, Rhynchophylline, Isorhynchophylline, β-yohimbine | nih.gov |
Biosynthesis and Metabolic Engineering of Dihydrocorynantheine
Enzymatic Pathways to the Dihydrocorynantheine (B1227059) Scaffold
The intricate molecular architecture of this compound, a key intermediate in the biosynthesis of numerous monoterpene indole (B1671886) alkaloids (MIAs), is assembled through a series of elegant enzymatic transformations. These pathways, honed by evolution, provide a fascinating glimpse into nature's chemical factories.
Strictosidine (B192452) Aglycone as a Central Intermediate in MIA Biosynthesis
The journey to over 3,000 structurally diverse MIAs begins with the universal precursor, strictosidine. This compound is formed through the condensation of tryptamine (B22526) and secologanin, a reaction catalyzed by strictosidine synthase. Subsequently, the glucose moiety of strictosidine is cleaved by strictosidine β-glucosidase (SGD), yielding the highly reactive and unstable strictosidine aglycone. This intermediate is a critical branch point in MIA biosynthesis, as it can be channeled into various alkaloid scaffolds through the action of different enzymes. The inherent reactivity of strictosidine aglycone allows it to exist as multiple isomers, which can then be reductively trapped to form a wide array of alkaloidal structures.
The biosynthesis of MIAs is a testament to the evolutionary recruitment and diversification of enzyme families. For instance, both medium-chain dehydrogenases/reductases (MDRs) and short-chain dehydrogenases/reductases (SDRs) have been found to act on strictosidine aglycone, highlighting the metabolic versatility originating from this single intermediate.
Discovery and Characterization of this compound Synthase (DCS) Enzymes
The formation of the this compound scaffold is a pivotal step in the biosynthesis of corynanthe-type alkaloids. This transformation is catalyzed by this compound synthase (DCS), a medium-chain alcohol dehydrogenase. DCS enzymes catalyze the reduction of an isomer of strictosidine aglycone, 4,21-dehydrogeissoschizine, through consecutive 1,4- and 1,2-iminium reductions to produce this compound. The discovery of these enzymes has been crucial for understanding the biosynthesis of medicinally important alkaloids like quinine (B1679958) and mitragynine (B136389).
The first this compound synthase to be identified and characterized was from Cinchona pubescens, the plant that produces the antimalarial drug quinine. This enzyme, named CpDCS, was discovered through a combination of transcriptomics and metabolomics analyses of different plant tissues. CpDCS converts strictosidine aglycone to (20R)-dihydrocorynantheine, a precursor to the dihydro-series of Cinchona alkaloids. The identification of CpDCS provided the first enzymatic evidence for the formation of the this compound scaffold and opened the door to identifying homologous enzymes in other MIA-producing plants.
Following the discovery of CpDCS, researchers turned their attention to Mitragyna speciosa (kratom), a plant known for producing the psychoactive alkaloid mitragynine. Using the protein sequence of CpDCS to mine the kratom transcriptome, two homologous enzymes, MsDCS1 and MsDCS2, were identified.
These two enzymes exhibit distinct stereoselectivity. MsDCS1 primarily produces (20S)-dihydrocorynantheine, the precursor to mitragynine, although it also generates a smaller amount of the (20R) isomer. In contrast, MsDCS2, much like CpDCS, predominantly synthesizes (20R)-dihydrocorynantheine, which leads to the production of speciogynine (B3026189), the C-20 epimer of mitragynine. The discovery of these two enzymes with opposing stereochemical outcomes was a significant breakthrough in understanding how M. speciosa produces a mixture of mitragynine and its stereoisomers.
| Enzyme | Source Organism | Product(s) | Primary Stereochemistry |
| CpDCS | Cinchona pubescens | (20R)-dihydrocorynantheine | 20R |
| MsDCS1 | Mitragyna speciosa | (20S)-dihydrocorynantheine, (20R)-dihydrocorynantheine | 20S |
| MsDCS2 | Mitragyna speciosa | (20R)-dihydrocorynantheine | 20R |
CpDCS from Cinchona pubescens
Mechanistic Basis of Stereochemical Control at C-20
The stereochemistry at the C-20 position is a critical determinant of the pharmacological properties of corynanthe-type alkaloids. For instance, mitragynine (which has a 20S configuration) is a partial agonist at the human μ-opioid receptor, while its epimer speciogynine (with a 20R configuration) is not.
The stereochemical outcome of the DCS-catalyzed reaction is determined during the protonation of an enamine intermediate at C-20, which precedes the final 1,2-reduction at C-21. The face of protonation dictates the resulting stereochemistry. It is hypothesized that differences in the active sites of DCS enzymes control this protonation step.
Structural modeling and site-directed mutagenesis studies of MsDCS1 have identified key amino acid residues within the active site that govern the stereoselectivity at C-20. By swapping specific residues from MsDCS2/CpDCS into MsDCS1, researchers were able to alter the stereochemical
Regulation of this compound Biosynthetic Pathways in Planta
The biosynthesis of this compound, a key monoterpene indole alkaloid (MIA) intermediate, is subject to complex regulation within plants. This regulation occurs at multiple levels, including spatial separation of metabolic pathways and differential gene expression. Metabolomic analyses of alkaloid-producing plants, such as Cinchona pubescens and Mitragyna speciosa, reveal distinct alkaloid profiles in different plant organs, suggesting tissue-specific control of the biosynthetic pathway. acs.org For instance, in C. pubescens, the accumulation of related alkaloids shows varying profiles in the roots, stems, and leaves. acs.org This distribution points towards a highly organized and regulated system where the expression of biosynthetic genes is likely controlled by tissue-specific transcription factors.
Enzymatic steps in the broader MIA pathways are known to be localized within specific cell types and even subcellular compartments, which suggests a mechanism of metabolic channeling to control flux and prevent the diffusion of reactive intermediates. ufl.edu The formation of this compound from the universal precursor strictosidine involves several enzymatic steps. acs.org The expression of genes encoding these enzymes is often coordinated. For example, in the biosynthesis of related compounds, the genes for enzymes acting sequentially in a pathway are often co-expressed, indicating a coordinated transcriptional regulation network. nih.gov This coordinated gene expression is crucial for the efficient production of the final compounds.
Furthermore, the activity of key enzymes can be regulated post-translationally. The enzymatic conversion leading to the corynanthe-type scaffold is a critical control point. acs.org In C. pubescens, the enzyme this compound synthase (CpDCS) converts the strictosidine aglycone into (20R)-dihydrocorynantheine as part of quinine biosynthesis. acs.orgacs.org The presence of specific enzymes and their preferred substrates in different plant species and tissues dictates the type of alkaloids produced, highlighting enzymatic specificity as a key regulatory layer. acs.org
Synthetic Biology Approaches for Heterologous Production of this compound and Derivatives
Synthetic biology offers a promising alternative to traditional plant extraction or chemical synthesis for producing this compound and its derivatives. rsc.org By harnessing microbial cell factories, it is possible to achieve sustainable, scalable, and controlled production of these complex molecules. biorxiv.orgnih.gov
The choice of a microbial host, or chassis, is a critical first step in heterologous production. Saccharomyces cerevisiae (baker's yeast) and Escherichia coli are the most commonly used organisms due to their well-understood genetics, rapid growth, and extensive genetic engineering toolkits. nih.govpnnl.gov
Saccharomyces cerevisiae has emerged as a particularly suitable host for producing complex plant-derived molecules like MIAs. nih.govoup.com Its eukaryotic nature, including the presence of endoplasmic reticulum, makes it advantageous for expressing plant cytochrome P450 enzymes, which are often crucial in MIA biosynthetic pathways. pnnl.gov Researchers have successfully engineered S. cerevisiae to produce strictosidine, the universal precursor to all MIAs, at high titers. nih.govoup.com Further engineering efforts have involved introducing enzymes from M. speciosa, such as this compound synthase (DCS), to convert strictosidine into this compound and its derivatives. nih.govnih.gov Key engineering strategies in yeast include:
Genomic Integration: Integrating biosynthetic pathway genes directly into the yeast genome to ensure stable expression and eliminate the need for plasmids. oup.com
Promoter Engineering: Using a combination of constitutive and inducible promoters to fine-tune the expression levels of pathway enzymes. nih.gov
Improving Cofactor Availability: Enhancing the supply of cofactors like NADPH, which is essential for the activity of reductase enzymes in the pathway. biorxiv.org
Escherichia coli is another powerful chassis for metabolic engineering, valued for its fast growth and high-density cultivation. pnnl.govnih.gov It has been successfully engineered to produce a wide range of aromatic compounds by expanding its native shikimate pathway. nih.gov For MIA biosynthesis, E. coli has been used to express and characterize key enzymes, such as the this compound synthases from M. speciosa (MsDCS1 and MsDCS2). acs.org While expressing complex eukaryotic enzymes like P450s can be more challenging in E. coli than in yeast, strategies such as N-terminal engineering of the P450 enzymes have been developed to improve their functional expression. pnnl.gov
The table below summarizes examples of engineered chassis organisms for the production of this compound-related compounds.
| Chassis Organism | Key Engineering Features | Target Compound(s) | Reference(s) |
| Saccharomyces cerevisiae | Expression of M. speciosa enzymes MsDCS1 and MsEnoMT4. | This compound, Corynantheidine (B1225087) | nih.gov |
| Saccharomyces cerevisiae | Reconstruction of a five-step pathway from strictosidine. | Mitragynine, Speciogynine (via this compound pathway) | biorxiv.orgnih.gov |
| Escherichia coli | Expression of M. speciosa reductase candidates and C. roseus glucosidase. | (20R)-dihydrocorynantheine, (20S)-dihydrocorynantheine | acs.org |
| Saccharomyces cerevisiae | Co-expression of genes for odd-chain fatty acid production. | Pentanoate, Heptanoate | nih.gov |
| Escherichia coli | Overexpression of maltose (B56501) O-acetyltransferase (MAA) and chloramphenicol-O-acetyltransferase (CAT). | Mono-, di-, and triacetin | rsc.org |
Reconstructing the this compound biosynthetic pathway in a microbial host involves introducing all the necessary enzymatic steps from a common precursor. nih.gov The process typically starts from a central metabolite like glucose, engineering the host to produce the specific precursors tryptamine and secologanin, which are then condensed by strictosidine synthase (STR) to form strictosidine. biorxiv.org Subsequent enzymatic steps convert strictosidine into this compound. acs.org
Achieving high titers (the concentration of the product) is a major goal of metabolic engineering. numberanalytics.com Several optimization strategies are employed:
Debottlenecking and Metabolic Flux Optimization: Identifying and alleviating bottlenecks in the pathway where metabolic flux is restricted is crucial. researchgate.net This can involve overexpressing genes encoding rate-limiting enzymes or down-regulating competing pathways that divert precursors away from the target molecule. nih.gov For example, untargeted metabolomics can identify shunt products, highlighting enzymes like strictosidine synthase (STR) and this compound synthase (DCS) as candidates for engineering to improve flux towards the desired product. biorxiv.orgnih.gov
Computational Modeling: Computational tools, including Flux Balance Analysis (FBA) and pathway reconstruction algorithms, are used to model the metabolic network of the host organism. numberanalytics.comconsensus.appbiorxiv.org These models can predict the effects of genetic modifications and identify targets for upregulation or deletion to enhance production.
Elimination of Competing Pathways: Deleting native fermentation pathways in E. coli (e.g., those producing lactate (B86563) and acetate) can help redirect carbon flux towards the desired product and reduce the accumulation of toxic byproducts. nih.gov
Process Optimization: Optimizing cultivation conditions such as media composition, temperature, and aeration can significantly improve the yield of the target compound. nih.gov For instance, optimizing fermentation conditions for an engineered yeast strain led to a titer of approximately 290 µg/L of kratom MIAs. biorxiv.orgnih.gov
Protein engineering techniques are powerful tools to modify the properties of biosynthetic enzymes, thereby expanding the range of accessible molecules. acs.org Strategies like rational protein design and directed evolution can enhance catalytic efficiency, alter substrate specificity, and control stereochemical outcomes. acs.orgbiorxiv.org
A notable example is the engineering of this compound synthase (DCS), the enzyme that reduces the strictosidine aglycone intermediate. biorxiv.org The stereochemistry at the C-20 position is critical for the biological activity of the resulting alkaloids. acs.org Different DCS enzymes exhibit different stereoselectivity. For instance, CpDCS from Cinchona pubescens primarily produces the (20R)-dihydrocorynantheine isomer. acs.org In contrast, MsDCS1 from M. speciosa produces a mixture of (20S) and (20R) isomers. acs.org
By performing targeted mutations in the enzyme's active site, researchers have successfully altered and even inverted the stereoselectivity. O'Connor and coworkers demonstrated that mutating specific amino acid residues in the binding pocket of a this compound synthase could invert the ratio of the stereoisomer products. acs.orgbiorxiv.orgbiorxiv.org Similarly, rational mutagenesis of MsDCS1 identified key amino acid residues that control the stereoselective reduction at C-20, allowing for the selective production of different stereoisomers. acs.orgresearchgate.net
| Enzyme | Engineering Strategy | Outcome | Reference(s) |
| This compound Synthase (DCS) | Targeted mutation of the binding pocket. | Inverted ratio of stereoisomer products. | acs.orgbiorxiv.orgbiorxiv.org |
| MsDCS1 | Rational mutagenesis based on structural modeling. | Identified key residues controlling C-20 stereoselectivity. | acs.orgresearchgate.net |
| FAD-dependent enzyme | Not specified | High-yield late-stage enzymatic oxidation. | biorxiv.org |
| RvDTR | Structure-guided engineering. | Expanded substrate scope for collective biosynthesis. | acs.orgbiorxiv.org |
Precursor-directed biosynthesis is a powerful strategy that combines chemical synthesis with biological catalysis to generate novel, "unnatural" analogues of natural products. acs.org This approach leverages the substrate promiscuity of certain biosynthetic enzymes, which can accept modified, non-native precursors and process them through the downstream pathway. biorxiv.org
In the context of this compound, the enzyme strictosidine synthase (STR) is known to be promiscuous and can accept various tryptamine derivatives. biorxiv.org By feeding engineered microbial cultures with chemically synthesized tryptamine analogues (e.g., fluorinated or deuterated tryptamines), it is possible to produce novel halogenated or deuterated this compound derivatives. acs.orgbiorxiv.org
This strategy has been successfully applied in engineered S. cerevisiae and in planta systems. biorxiv.orgbiorxiv.org Feeding fluorinated tryptamine to yeast strains engineered to produce kratom alkaloids resulted in the production of fluorinated mitragynine derivatives, which are formed via a this compound intermediate. biorxiv.orgnih.gov This approach allows for the rapid generation of new-to-nature compounds with potentially altered pharmacological properties, which can be valuable for drug discovery campaigns. acs.orgnih.gov
| Precursor Fed | Host System | Resulting Analogue(s) | Reference(s) |
| Fluorinated Tryptamines | Engineered Saccharomyces cerevisiae | Fluorinated mitragynine derivatives | biorxiv.orgnih.gov |
| Fluorinated Tryptamines | Nicotiana benthamiana (in planta) | New-to-nature fluorinated spirooxindole alkaloids | acs.orgbiorxiv.org |
| Deuterated Tryptamine | Nicotiana benthamiana (in planta) | New-to-nature deuterated spirooxindole alkaloids | acs.orgbiorxiv.org |
| Halogenated Tryptamines | Engineered Saccharomyces cerevisiae | Halogenated heteroyohimbine and corynantheidine analogs | nih.gov |
Chemical Synthesis and Synthetic Methodologies for Dihydrocorynantheine and Analogues
Total Synthesis Approaches to the Indolo[2,3-a]quinolizidine Systemacs.orgacs.orgcore.ac.uk
The construction of the fused indolo[2,3-a]quinolizidine ring system presents a formidable synthetic challenge, demanding precise control over stereochemistry. ub.edu Numerous strategies have been devised to assemble this key structural motif, which is a common feature in a large family of indole (B1671886) alkaloids. acs.orgnih.gov
Early Racemic Total Synthesescore.ac.ukacs.org
Initial forays into the synthesis of dihydrocorynantheine (B1227059) and related alkaloids resulted in the production of racemic mixtures, where both enantiomers of the target molecule were formed in equal amounts. A notable early example is the total synthesis of dl-dihydrocorynantheine by van Tamelen and Hester. acs.org Their approach was predicated on the condensation of tryptamine (B22526) with a pre-functionalized acyclic component designed to facilitate the construction of the characteristic ring system of the natural product. acs.org Although initial plans to utilize a bromo diester for alkylating tryptamine proved challenging, a successful route was established using a cyano diester. acs.org This strategy, while yielding the desired racemic product, highlighted the complexities involved in controlling the stereochemical outcome. Most of the synthetic efforts prior to the year 2000 resulted in either racemic or partial syntheses of related alkaloids. scite.ai
Enantioselective Total Synthesis Strategiescore.ac.ukub.edu
The demand for enantiomerically pure compounds, driven by the distinct biological activities often exhibited by different enantiomers, has propelled the development of asymmetric or enantioselective syntheses. These strategies aim to produce a single enantiomer of the target molecule. The enantioselective synthesis of the indolo[2,3-a]quinolizidine core has been a major focus, with several distinct approaches emerging. acs.orgub.edu
The chiral pool comprises readily available, enantiomerically pure natural products that can be incorporated into a synthetic sequence, thereby imparting their chirality to the final product. wikipedia.org This strategy has been a cornerstone of the asymmetric synthesis of indolo[2,3-a]quinolizidine alkaloids for many years. ub.edu
A prominent example involves the use of (S)-tryptophanol, a derivative of the amino acid tryptophan. nih.gov In one approach, a stereoselective cyclocondensation of (S)-tryptophanol with a racemic δ-oxoester is a key step in the enantioselective construction of the 3-ethylindolo[2,3-a]quinolizidine moiety. acs.orgnih.gov This method leads to the formation of an optically active indoloquinolizidine which is a precursor in the formal total synthesis of (+)-dihydrocorynantheine and (−)-dihydrocorynantheol. acs.orgnih.gov
Another significant chiral starting material is (+)-cinchonine, from which cincholoipon ethyl ester can be obtained. ub.edu This ester serves as a precursor to a key lactim ether used in a highly effective enantioselective synthesis route. ub.edu
Table 1: Examples of Chiral Pool Resources in this compound Synthesis
| Chiral Starting Material | Key Intermediate | Target Alkaloid/Core | Reference |
| (S)-Tryptophanol | Oxazolopiperidone | (+)-Dihydrocorynantheine | nih.gov |
| (+)-Cinchonine | Cincholoipon ethyl ester | (-)-Dihydrocorynantheol | ub.edu |
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. These processes are highly efficient, offering significant advantages in terms of atom economy, time, and resource management by minimizing the need for intermediate purification steps. ub.edunih.gov
In the context of indolo[2,3-a]quinolizidine synthesis, cascade sequences have been employed to rapidly construct the complex polycyclic core. ub.edu An enantioselective and diastereodivergent one-pot cascade sequence has been developed for the synthesis of the core alkaloid skeletons of the corynantheine (B231211) family. nih.govdiva-portal.org This strategy allows for the selective formation of different stereoisomers from common starting materials. nih.govdiva-portal.org
In recent years, asymmetric catalysis has emerged as a powerful and efficient approach for the synthesis of optically active indoloquinolizidine natural products. ub.edu This methodology utilizes chiral catalysts, which can be either metal complexes or small organic molecules (organocatalysts), to induce enantioselectivity in a chemical transformation. wikipedia.orgnih.govsioc-journal.cnmdpi.com
Asymmetric Metal-Catalysis: Chiral metal complexes have been successfully employed in the synthesis of this compound analogues. mdpi.comrsc.org For instance, a dual catalytic system comprising indium triflate and a chiral imidazolidinone can catalyze the asymmetric addition of aldehydes to N-acyl quinoliniums, yielding optically active dihydroquinolines. rsc.org These products can then be further elaborated into the desired tetracyclic system.
Organocatalysis: Organocatalysis offers a metal-free alternative for asymmetric synthesis, contributing to the principles of green chemistry. wikipedia.orgmt.com Organocatalysts, which are typically small, robust organic molecules, can activate substrates through various mechanisms, such as the formation of transient iminium or enamine intermediates. wikipedia.orgorganic-chemistry.orgmdpi.com Proline-catalyzed reactions, for example, have been utilized in the formal syntheses of this compound. scite.ai Organocatalytic cascade reactions have also proven to be a valuable tool in the total synthesis of natural products. nih.gov
Table 2: Comparison of Asymmetric Catalysis Approaches
| Catalysis Type | Catalyst Example | Key Transformation | Advantage | Reference |
| Metal-Catalysis | Indium triflate / chiral imidazolidinone | Asymmetric addition to N-acyl quinolinium | High efficiency and selectivity | rsc.org |
| Organocatalysis | Proline | Mannich-Michael reaction | Metal-free, environmentally benign | scite.ai |
A highly effective and well-established method for the enantioselective synthesis of Corynanthe-type alkaloids, including a total synthesis of (-)-dihydrocorynantheine, is the "lactim ether route" developed by Fujii and coworkers. ub.edu This strategy hinges on the coupling of a 3-(chloroacetyl)indole with a chiral lactim ether. ub.edu
The requisite chiral lactim ether is prepared from cincholoipon ethyl ester, which is in turn accessible from the commercially available (+)-cinchonine. ub.edu The coupling reaction is followed by a series of transformations, including a Bischler-Napieralski cyclization and catalytic hydrogenation, to construct the tetracyclic ester intermediate. ub.edu A final reduction step then affords the target alkaloid, such as (-)-dihydrocorynantheol. ub.edu The versatility of this lactim ether route has been demonstrated through its application in the synthesis of other related indoloquinolizidine alkaloids. ub.edu
Asymmetric Metal-Catalysis and Organocatalysis
Formal Synthesis Pathways of this compound
A formal synthesis of a natural product constitutes the synthesis of a known intermediate that has previously been converted to the final target. Several formal syntheses of (+)-dihydrocorynantheine have been reported, showcasing diverse strategies for constructing the key indolo[2,3-a]quinolizidine core.
One notable approach involves an enantioselective formal synthesis of (+)-dihydrocorynantheine and its C(3) epimer, (-)-dihydrocorynantheol. ub.edunih.gov This strategy utilizes (S)-tryptophanol as a chiral starting material. nih.govacs.org The key steps include a stereoselective cyclocondensation of (S)-tryptophanol with a racemic δ-oxo diester, followed by a regio- and stereoselective cyclization of the resulting lactam onto the indole ring. acs.orgacs.org A critical part of this pathway is a novel method for removing the hydroxymethyl auxiliary group, which involves oxidation to an aldehyde, dehydration of the corresponding oxime, and subsequent reductive decyanation. nih.govacs.org The preparation of the indoloquinolizidine intermediate in this manner represents a formal total synthesis of (+)-dihydrocorynantheine. nih.govacs.org
Another strategy employs a catalytic asymmetric approach, which has been applied to the formal synthesis of (+)-dihydrocorynantheine among other alkaloids. diva-portal.org This method relies on an enantioselective and diastereodivergent one-pot cascade sequence to build the core structure with high control over both absolute and relative stereochemistry. diva-portal.org This approach is particularly efficient, minimizing the need for protecting groups and the isolation of intermediates. diva-portal.org
The "lactim ether route" is another historical method that has been used in the total synthesis of (-)-dihydrocorynantheine. ub.edu This pathway involves the coupling of 3-(chloroacetyl)indole with a lactim ether derived from (+)-cinchonine. ub.edu
These formal syntheses are significant as they provide access to key intermediates that can be elaborated into not only this compound but also a range of related and structurally diverse indole alkaloids. nih.govacs.org
Key Stereoselective Transformations in Indoloquinolizidine Moiety Construction
The construction of the indoloquinolizidine moiety, the core structure of this compound, presents a significant stereochemical challenge with multiple stereocenters. The development of stereoselective reactions has been paramount to the successful synthesis of these alkaloids.
Stereoselective Cyclocondensation Reactions
A pivotal step in many synthetic routes towards this compound and its analogues is the stereoselective cyclocondensation reaction. This reaction typically involves the condensation of a chiral amine, often derived from an amino acid like (S)-tryptophanol, with a δ-oxoacid or its derivative. nih.govacs.org The use of a chiral amino alcohol, such as (S)-tryptophanol, allows for the enantioselective construction of oxazolopiperidone lactams, which are versatile building blocks for piperidine-containing natural products. acs.org
This cyclocondensation process can proceed with a high degree of stereoselectivity, establishing the crucial stereochemistry in the piperidine (B6355638) ring of the indoloquinolizidine system. acs.orgresearchgate.net The reaction effectively translates the chirality of the starting amino alcohol to the newly formed heterocyclic system. researchgate.net In some methodologies, this step is part of an enantioselective two-step route that involves a dynamic kinetic resolution or the differentiation of enantiotopic or diastereotopic ester groups, further enhancing the stereochemical control. acs.orgresearchgate.net
Regio- and Stereoselective Cyclization Strategies
Following the formation of the piperidine or oxazolopiperidone ring, a subsequent cyclization onto the indole nucleus is required to complete the tetracyclic indoloquinolizidine framework. The regio- and stereoselectivity of this step are critical for obtaining the desired natural product isomer.
One strategy involves an intramolecular α-amidoalkylation reaction on the indole 2-position. researchgate.netmdpi.com This cyclization can be controlled to produce either the cis or trans fusion of the C and D rings of the quinolizidine (B1214090) system. For instance, under kinetic control using hydrochloric acid (HCl), the reaction can lead to the 6,12b-trans indoloquinolizidine derivative. mdpi.com Conversely, the use of a different Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), can alter the stereoselectivity to favor the 6,12b-cis isomer. mdpi.com
An alternative and innovative cyclization strategy takes advantage of the lactam carbonyl group in tryptophanol-derived lactams. acs.orgacs.org This method proceeds in a regio- and stereoselective manner to form the natural 3-ethylindolo[2,3-a]quinolizidine framework. acs.orgacs.org This cyclization, which occurs under modified Bischler-Napieralski conditions, involves the alkylation of a thiolactam intermediate followed by reduction. acs.org The resulting pentacyclic structure's absolute configuration has been confirmed through X-ray crystallographic analysis. acs.org
These stereocontrolled cyclization reactions, often proceeding through masked N-acyl iminium ions, are essential for establishing the final, complex three-dimensional architecture of this compound and its analogues. acs.orgresearchgate.net
Development of Novel Synthetic Routes to this compound Derivatives
Research in the field of indole alkaloids continues to focus on the development of novel and more efficient synthetic routes to this compound derivatives and other related compounds. These efforts are driven by the desire to access new chemical space for the discovery of compounds with improved or novel biological activities.
One area of development is the synthesis of indolo[2,3-a]quinolizidine-peptide hybrids. ub.edu In this approach, diastereomeric indolo[2,3-a]quinolizidines are coupled with tripeptides to enhance their affinity for specific biological targets, such as dopamine (B1211576) receptors. ub.edu Several of these hybrid compounds have demonstrated higher affinities than the endogenous ligand, dopamine. ub.edu
Another direction involves the creation of derivatives with modified substitution patterns on the indole or quinolizidine rings. For example, a novel indoloquinolizidine derivative was synthesized and evaluated for its potential as an anti-hypertensive agent. ub.edu This compound exhibited significant antihypertensive and vasodilatory effects, acting through both endothelium-dependent and -independent mechanisms. ub.edu
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Analysis
NMR spectroscopy serves as a powerful tool for elucidating the intricate structural and dynamic features of dihydrocorynantheine (B1227059). Through various NMR experiments, detailed insights into its conformational equilibria, the spatial arrangement of its atoms, and the connectivity within the molecule can be obtained.
Dynamic 1H NMR for Conformational Equilibria and Exchange Rates
Dynamic ¹H NMR spectroscopy has been instrumental in revealing the conformational dynamics of this compound. nih.gov At room temperature, the ¹H NMR spectrum of this compound displays significant line broadening for aliphatic resonances, particularly those in ring D and its side chains, which indicates the presence of at least two conformers in equilibrium that are close to coalescence. acs.orgcapes.gov.br This phenomenon arises from the restricted rotation around the C(15)-C(16) bond of the 3-methoxypropenoate side chain. nih.govacs.org
Line-shape analysis of the variable-temperature NMR spectra allows for the quantification of the energetics of this conformational exchange. nih.gov For this compound, this analysis has yielded an enthalpy of activation (ΔH‡) of 71 ± 6 kJ/mol and an entropy of activation (ΔS‡) of 33 ± 6 J/mol·K. nih.govacs.org The exchange rate for the rotamers of this compound at 0 °C is approximately 9 s⁻¹. nih.govacs.org This is significantly slower than its unsaturated counterpart, corynantheine (B231211) (350 s⁻¹ at 0 °C), a difference attributed to the greater steric bulk of the ethyl group in this compound compared to the vinyl group in corynantheine. nih.govacs.org
Low-Temperature NMR for Rotamer Characterization
To characterize the individual conformers (rotamers) that are in rapid exchange at room temperature, low-temperature NMR studies are employed. nih.govox.ac.uk By lowering the temperature, the rate of interconversion is slowed sufficiently to allow for the observation of separate signals for each rotamer on the NMR timescale. nih.gov
For this compound, low-temperature ¹H NMR spectra have successfully resolved the signals corresponding to the major and minor conformers. nih.govacs.org The conformational equilibrium involves the rotation of the 3-methoxypropenoate side chain. acs.org The free energy difference (ΔG°) between these two rotamers was determined to be 1.1 kJ/mol at -40 °C. nih.govacs.org Further characterization using low-temperature Nuclear Overhauser Effect Spectroscopy (NOESY) revealed the specific orientation of these rotamers. The major conformer has the methyl ether group positioned above the plane of the ring, while in the minor conformer, it is located below the ring plane. nih.govacs.org
| Parameter | Value | Temperature |
|---|---|---|
| Enthalpy of Activation (ΔH‡) | 71 ± 6 kJ/mol | Not specified |
| Entropy of Activation (ΔS‡) | 33 ± 6 J/mol·K | Not specified |
| Free Energy Difference (ΔG°) | 1.1 kJ/mol | -40 °C |
| Exchange Rate (k) | 9 s⁻¹ | 0 °C |
Two-Dimensional NMR Techniques (COSY, NOESY) for Proton Resonance Assignment
Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of proton resonances in the complex spectrum of this compound. nih.govnih.gov These methods spread the spectral information across two frequency dimensions, resolving overlapping signals and revealing correlations between different nuclei. wikipedia.org
Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other through chemical bonds, typically over two to three bonds. wikipedia.orglibretexts.org In the COSY spectrum of this compound, cross-peaks connect protons that are scalar-coupled, allowing for the tracing of proton networks within the molecule's spin systems. libretexts.org This is fundamental for assigning protons within the same ring or side chain.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.org This technique relies on the Nuclear Overhauser Effect (NOE), where the magnetization of one proton is transferred to a nearby proton through space. uzh.ch NOESY cross-peaks connect spatially proximate protons, which is crucial for determining the relative stereochemistry and the three-dimensional structure of this compound. libretexts.org For instance, low-temperature NOESY experiments were critical in distinguishing the major and minor rotamers by showing the spatial relationship of the methyl ether group to the rest of the molecule. nih.govacs.org
Together, COSY and NOESY experiments, often in conjunction with other 2D techniques like HSQC and HMBC, enable a comprehensive and detailed assignment of the proton resonances of this compound. researchgate.netsci-hub.se
Mass Spectrometry (MS) Techniques for Molecular and Fragment Identification
Mass spectrometry is a vital analytical technique that provides information on the mass-to-charge ratio (m/z) of this compound and its fragments, thereby confirming its molecular weight and aiding in structural elucidation.
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) is employed to determine the precise mass of a molecule with a very high degree of accuracy, typically to four or more decimal places. innovareacademics.inlibretexts.org This precision allows for the unambiguous determination of the elemental composition of this compound. measurlabs.comyoutube.com The experimentally determined accurate mass is compared against the theoretical masses of potential molecular formulas, and the close match confirms the correct formula. The molecular formula for this compound is C₂₂H₂₈N₂O₃. nih.gov HR-MS instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) are capable of providing the high resolution needed for this type of analysis. innovareacademics.in
Tandem Mass Spectrometry (MS/MS and MSn) for Detailed Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS or MSⁿ) is a powerful technique used to obtain detailed structural information about a molecule by analyzing its fragmentation patterns. nationalmaglab.orgwikipedia.org In an MS/MS experiment, an ion of a specific m/z (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. nationalmaglab.orgunt.edu This process can be repeated in multiple stages (MSⁿ) to further probe the structure of the fragments. nationalmaglab.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org In the context of analyzing mixtures containing this compound, GC-MS plays a crucial role. nist.gov
The process begins when the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. scioninstruments.comthermofisher.com The separation of components is based on their different chemical properties as they interact with the stationary phase of the column. scioninstruments.com Once separated, the individual compounds, including this compound, enter the mass spectrometer. scioninstruments.com
Inside the mass spectrometer, the molecules are ionized, typically through electron ionization (EI), which involves bombarding the sample with high-energy electrons. libretexts.org This process forms a molecular ion (the intact molecule with one electron removed) and a series of fragment ions. libretexts.org These ions are then separated based on their mass-to-charge (m/z) ratio. nist.gov The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak and a characteristic pattern of fragment peaks. nist.gov For alkanes, fragmentation patterns often show clusters of peaks 14 mass units apart, corresponding to the loss of (CH₂)nCH₃ fragments. libretexts.org
The high temperatures used in the GC-MS injection port (around 300°C) can sometimes lead to the thermal degradation of molecules, meaning the measured data may correspond to degradation products rather than the original molecule of interest. wikipedia.org Despite this, GC-MS is considered a "gold standard" in forensic substance identification due to its high specificity. wikipedia.org
Table 1: GC-MS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₂H₂₈N₂O₃ nih.gov |
| Molecular Weight | 368.5 g/mol nih.gov |
| GC Retention Time | Compound-specific, dependent on column and conditions. |
This table is interactive. Click on the headers to sort the data.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, Q-TOF-MS) in Complex Plant Extract Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for analyzing compounds in complex mixtures like plant extracts. wikipedia.org It is particularly well-suited for polar and non-volatile molecules, which may not be amenable to GC-MS without derivatization. researchgate.net The coupling of LC with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF-MS), provides enhanced selectivity and structural information. wikipedia.org
In LC-MS/MS, the components of a plant extract are first separated by liquid chromatography. wikipedia.org As each compound elutes from the LC column, it enters the mass spectrometer. A specific ion, often the protonated molecule [M+H]⁺, is selected in the first mass analyzer and then subjected to fragmentation in a collision cell. The resulting fragment ions are then analyzed in a second mass analyzer. This process provides detailed structural information and is highly specific. ncsu.edu
Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) is a hybrid technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. lcms.czbruker.com This combination allows for high-resolution and accurate mass measurements of both the precursor and fragment ions. lcms.czjst.go.jp The high mass accuracy, often in the sub-ppm range, significantly increases the confidence in the elemental composition assignment of the detected ions. lcms.cz For instance, in the analysis of an extract from Uncaria rhynchophylla, a protonated molecule [M+H]⁺ of an unknown alkaloid was observed at m/z 369.2173, corresponding to the molecular formula C₂₂H₂₉N₂O₃⁺. jst.go.jp Subsequent MS/MS analysis revealed characteristic fragment ions at m/z 337.19, 251.15, 238.14, 226.14, and 170.10, which helped to identify the compound as either hirsutine (B150204) or this compound. jst.go.jp
The use of Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Q-TOF-MS further enhances the separation efficiency and speed of analysis, making it a powerful tool for the rapid characterization of alkaloids in complex plant extracts. jst.go.jp
Table 2: LC-MS/MS and Q-TOF-MS Data for this compound
| Parameter | Value/Description |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion [M+H]⁺ (m/z) | 369.2173 jst.go.jp |
| Molecular Formula (from accurate mass) | C₂₂H₂₉N₂O₃⁺ jst.go.jp |
| Key MS/MS Fragment Ions (m/z) | 337.19, 251.15, 238.14, 226.14, 170.10 jst.go.jp |
This table is interactive. Click on the headers to sort the data.
Integration of Multi-Spectroscopic Data for Comprehensive Structural Characterization
A comprehensive and unambiguous structural elucidation of this compound relies on the integration of data from multiple spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov While MS provides crucial information about the molecular weight and elemental composition, NMR spectroscopy reveals the carbon-hydrogen framework and the connectivity between atoms. nih.govscielo.org.bo
NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the chemical environment of each proton and carbon atom in the molecule. royalsocietypublishing.org Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons, between protons and their directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. royalsocietypublishing.org For complex alkaloids, comparing the spectral data with known compounds can be a useful strategy for structural elucidation. mdpi.com
The integration of NMR and high-resolution mass spectrometry (HRMS) data is particularly powerful. HRMS provides the accurate mass of the molecular ion, which allows for the determination of the molecular formula. jst.go.jp This information is then used in conjunction with the structural fragments deduced from NMR data to build the complete molecular structure. For example, the molecular formula C₂₂H₂₈N₂O₃, determined by HRMS for this compound, can be confirmed by analyzing the number and types of carbon and hydrogen atoms observed in the ¹³C and ¹H NMR spectra. nih.gov The fragmentation patterns observed in the MS/MS spectra can then be rationalized based on the structure determined by NMR, providing further confirmation. jst.go.jp
This integrated approach, combining the strengths of different spectroscopic methods, is indispensable for the accurate and complete structural characterization of natural products like this compound.
Conformational Analysis and Molecular Dynamics of Dihydrocorynantheine
Experimental Studies of Conformational Equilibria
Experimental investigations, primarily using dynamic ¹H NMR spectroscopy, have been instrumental in characterizing the conformational landscape of dihydrocorynantheine (B1227059). acs.orgnih.gov At room temperature, the ¹H NMR spectra of this compound indicate the presence of two conformers that are close to coalescence. acs.orgnih.govcapes.gov.br This observation suggests a dynamic equilibrium between different spatial arrangements of the molecule.
The primary conformational equilibrium of interest involves the rotation of the 3-methoxypropenoate side chain. acs.orgnih.gov Low-temperature ¹H NMR studies have allowed for the distinct characterization of these conformers. acs.orgnih.gov Further analysis through low-temperature Nuclear Overhauser Effect Spectroscopy (NOESY) has identified the major and minor conformers. acs.orgnih.gov In the major conformation, the methyl ether group is positioned above the plane of the ring system, while in the minor conformation, it lies below. acs.orgnih.gov
Determination of Activation Parameters (ΔH‡, ΔS‡) for Rotational Processes
Through line-shape analysis of the temperature-dependent NMR spectra, the activation parameters for the rotational process of the 3-methoxypropenoate side chain in this compound have been quantified. acs.orgnih.gov These parameters provide insight into the energy barrier and the degree of order in the transition state of the conformational change.
The determined activation parameters for this compound are:
Enthalpy of Activation (ΔH‡): 71 ± 6 kJ/mol acs.orgnih.gov
Entropy of Activation (ΔS‡): 33 ± 6 J/mol·K acs.orgnih.gov
| Parameter | Value | Reference |
|---|---|---|
| ΔH‡ (Enthalpy of Activation) | 71 ± 6 kJ/mol | acs.orgnih.gov |
| ΔS‡ (Entropy of Activation) | 33 ± 6 J/mol·K | acs.orgnih.gov |
Quantification of Free Energy Differences (ΔG°) between Conformers
The relative stability of the conformers is expressed by the free energy difference (ΔG°). For this compound, this value has been determined from low-temperature NMR data.
Free Energy Difference (ΔG°): 1.1 kJ/mol at -40 °C acs.orgnih.gov
This positive value indicates that the major conformer is more stable than the minor one, though the energy difference is small. acs.orgnih.gov At -40 °C, the ratio of the two conformers is approximately 1:1.7. acs.org
| Parameter | Value | Temperature | Reference |
|---|---|---|---|
| ΔG° (Free Energy Difference) | 1.1 kJ/mol | -40 °C | acs.orgnih.gov |
Computational Modeling and Simulation of Molecular Conformations
To complement experimental data, computational methods have been employed to study the conformational equilibria of this compound, including side-chain rotation and inversion of the bridgehead nitrogen. acs.orgnih.gov These theoretical approaches provide a deeper understanding of the molecule's potential energy surface.
Force-Field Calculations (e.g., Amber, MMFF)*
Force-field methods, such as Amber* and MMFF, have been utilized to model the conformational landscape of this compound. acs.orgnih.gov A Monte Carlo conformational search identified two principal low-energy conformations, which correspond to rotamers of the side chain attached to C(15). acs.org These conformations are primarily defined by the H(15)−C(15)−C(16)−C(17) torsion angle, with values of approximately 180° and 0°. acs.org The results from these force-field calculations were in good agreement with the experimental ¹H NMR data. acs.orgnih.gov Notably, a comparison of different computational methods with experimental results suggested that Amber* provided the most accurate results in this case. acs.orgnih.gov
Ab Initio and Density Functional Theory (DFT) Calculations for Conformational Landscapes
Ab initio and Density Functional Theory (DFT) calculations, specifically at the B3LYP/6-31G* level, have also been applied to investigate the conformational equilibria of this compound. acs.orgnih.gov These quantum mechanical methods offer a more rigorous theoretical treatment of the electronic structure and energies of the conformers. The outcomes of these calculations were also consistent with the experimental NMR data. acs.orgnih.gov However, it is noteworthy that the computational models identified the rotamers as being essentially isoenergetic, meaning the calculated energy differences were too small to be precisely reproduced by the theoretical methods. acs.orgnih.gov
Influence of Subtle Structural Differences on Conformational Dynamics (e.g., Ethyl vs. Vinyl Group Comparison with Corynantheine)
A comparison between this compound and its close analog, corynantheine (B231211), reveals the significant impact of a subtle structural modification on conformational dynamics. acs.orgnih.gov this compound possesses an ethyl group at the C(20) position, whereas corynantheine has a vinyl group at the same position.
At room temperature, the rotamers of corynantheine are in a state of fast exchange on the NMR timescale, in stark contrast to this compound. acs.orgnih.gov This difference is quantified by their respective exchange rates at 0 °C:
This compound: 9 s⁻¹ acs.orgnih.govchemfaces.com
Corynantheine: 350 s⁻¹ acs.orgnih.govchemfaces.com
The much slower exchange rate in this compound is attributed to the greater steric bulk of the ethyl group compared to the vinyl group in corynantheine. acs.orgnih.govchemfaces.com This steric hindrance results in a higher rotational barrier for the side chain in this compound.
The activation parameters for corynantheine were also determined for comparison:
ΔH‡: 60 ± 6 kJ/mol acs.orgnih.gov
ΔS‡: 24 ± 6 J/mol·K acs.orgnih.gov
ΔG°: 1.3 kJ/mol at -45 °C acs.orgnih.gov
| Parameter | This compound | Corynantheine | Reference |
|---|---|---|---|
| Side Group at C(20) | Ethyl | Vinyl | acs.orgnih.gov |
| Exchange Rate at 0 °C | 9 s-1 | 350 s-1 | acs.orgnih.govchemfaces.com |
| ΔH‡ (kJ/mol) | 71 ± 6 | 60 ± 6 | acs.orgnih.gov |
| ΔS‡ (J/mol·K) | 33 ± 6 | 24 ± 6 | acs.orgnih.gov |
| ΔG° (kJ/mol) | 1.1 (at -40 °C) | 1.3 (at -45 °C) | acs.orgnih.gov |
This comparative analysis underscores how minor variations in chemical structure can lead to significant differences in the dynamic conformational behavior of molecules.
Structure Activity Relationship Sar Studies of Dihydrocorynantheine and Its Analogues
Impact of Defined Stereocenters on Biological Activity Expression
Research has shown that the configuration of the various chiral centers significantly influences biological activity. For instance, the stereochemistry at position C3, C15, and C20 on the corynanthe alkaloid skeleton is a key determinant of pharmacological action. Studies on related yohimbine (B192690) analogs have demonstrated that the planarity of the A, B, C, and D rings is a prerequisite for affinity at alpha-adrenoceptors. nih.gov The orientation of substituents on the E ring, which is directly influenced by the stereochemistry of the core structure, governs the selectivity between different receptor subtypes. nih.gov
Furthermore, low-temperature Nuclear Magnetic Resonance (NMR) studies have revealed that dihydrocorynantheine (B1227059) exists as two distinct conformers at room temperature due to the restricted rotation of the 3-methoxypropenoate side chain. acs.org This conformational flexibility, dictated by the inherent stereostructure, can influence how the molecule presents its binding motifs to a receptor, thereby affecting its activity. The synthesis of different stereoisomers, or epimers, is a common strategy to explore these relationships. For example, the development of stereodivergent synthesis methods allows for the preparation of various epimers of quinolizidine (B1214090) alkaloids, enabling a systematic evaluation of how each stereocenter contributes to the biological profile. nih.gov The inactivity of certain epimers, such as the 20S-epimer corynantheidine (B1225087), in specific enzymatic assays further underscores the critical role of stereochemistry in defining the biological activity of these alkaloids. nih.gov
Elucidation of Key Pharmacophores for Specific Target Interactions
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying the pharmacophore of this compound is key to understanding its interaction with specific receptors, such as adrenergic and opioid receptors.
Adrenergic Receptor Pharmacophore: For α-adrenergic receptor antagonists, the general pharmacophore includes an aromatic ring and a protonatable amine group, separated by a specific distance. In the case of this compound and its analogs like yohimbine, the indole (B1671886) nucleus serves as the aromatic component, and the nitrogen atom (N4) in the quinolizidine ring acts as the basic center. nih.govjst.go.jp Studies suggest the following key features for α-adrenoceptor binding:
Indole Ring System (A/B rings): Provides a necessary hydrophobic and aromatic interaction with the receptor.
Quinolizidine Core (C/D/E rings): The rigid pentacyclic structure correctly orients the key functional groups. The planarity of the first four rings (A-D) is considered important for affinity. nih.gov
Basic Nitrogen (N4): This nitrogen is typically protonated at physiological pH and forms a crucial ionic interaction with an acidic residue (e.g., Aspartate) in the receptor binding pocket.
E-ring and its Substituents: The conformation and substituents on the E-ring, particularly the methoxycarbonyl group, are critical for determining selectivity between α1 and α2-adrenergic receptor subtypes. nih.gov
Opioid Receptor Pharmacophore: While this compound's affinity for opioid receptors is lower than that of classical opioids, it shares structural features with other opioid ligands. A widely accepted pharmacophore model for μ-opioid receptor agonists includes: nih.govub.edu
Aromatic Ring: The indole ring of this compound can fulfill this requirement, interacting with aromatic residues in the receptor.
Basic Nitrogen: The N4 atom can serve as the protonatable amine, forming an ionic bond.
Hydrogen Bond Acceptors: The ester carbonyl and ether oxygen in the side chain can act as hydrogen bond acceptors. nih.gov
The precise spatial relationship between these features is critical for effective binding and receptor activation or antagonism. acs.org
Rational Design and Synthesis of this compound Derivatives with Targeted Pharmacological Profiles
Rational drug design aims to create new molecules with specific biological activities based on a thorough understanding of SAR. nih.govresearchgate.net By systematically modifying the this compound scaffold, researchers can develop derivatives with enhanced potency, selectivity, or novel pharmacological profiles.
The synthesis of this compound and its analogs is a complex challenge that has been addressed through various total and formal synthesis strategies. nih.govnih.govjst.go.jp These synthetic routes provide access not only to the natural product but also to a range of non-natural derivatives for pharmacological evaluation. For instance, a key strategy involves the stereoselective construction of the indolo[2,3-a]quinolizidine core, which can then be further functionalized. jst.go.jp
Strategies for Derivative Design:
Modification of the E-ring side chain: Altering the ester and ether functionalities of the methoxyacrylate group can modulate potency and selectivity. For example, replacing the ester with an amide or other functional groups could change the hydrogen bonding capabilities and pharmacokinetic properties.
Substitution on the Indole Ring: Introducing substituents (e.g., halogens, hydroxyl, or methoxy (B1213986) groups) onto the aromatic A-ring can alter electronic properties and provide new interaction points with the receptor, potentially enhancing affinity or selectivity.
Modification of the C3-ethyl group: Varying the size and nature of the alkyl substituent at the C3 position could probe the steric tolerance of the binding pocket.
Cleavage and Rearrangement: More drastic modifications, such as the cleavage of the C-D ring bond, have been explored to create entirely new scaffolds, like the dihydroburnamicine ring system, from a this compound precursor. nih.gov
These synthetic efforts, guided by SAR principles, allow for the systematic exploration of the chemical space around this compound, with the goal of dissociating desired therapeutic effects from unwanted side effects. researchgate.net
Comparative Pharmacological Analysis with Structurally Related Indole Alkaloids
Comparing the pharmacology of this compound with its structural relatives, such as yohimbine and the kratom alkaloid mitragynine (B136389), provides valuable insights into how subtle structural differences translate into distinct biological activities.
This compound vs. Yohimbine: Both this compound and yohimbine are indoloquinolizidine alkaloids that act as antagonists at α-adrenergic receptors. However, they exhibit different selectivity profiles. Yohimbine is a potent and selective α2-adrenergic antagonist, while this compound shows a preference for the α1-adrenergic receptor. nih.govjst.go.jp This difference in selectivity is attributed to the stereochemistry and conformation of the E-ring and its carboxymethyl substituent. nih.gov
Table 1: Comparative α-Adrenergic Blocking Activity of Yohimbine Analogues
| Compound | α1 Blocking Potency Order | α2 Blocking Potency Order | Selectivity |
|---|---|---|---|
| Yohimbine | > this compound | > (-)-Indoloquinolizidine | α2-selective |
| This compound | < Yohimbine | < Yohimbine | α1-selective |
| β-Yohimbine | < this compound | < Yohimbine | Less selective |
| (-)-Indoloquinolizidine | > Yohimbine | > this compound | α1-selective |
(Data compiled from studies in pithed rats) nih.govjst.go.jp
This compound vs. Mitragynine: Mitragynine, the primary alkaloid in kratom, is structurally related to this compound but possesses a different substitution pattern and stereochemistry, notably at C3 and on the E-ring equivalent. These differences result in a significantly different pharmacological profile. Mitragynine is primarily known as a partial agonist at μ-opioid receptors, with much weaker activity at adrenergic receptors compared to this compound or yohimbine. This compound's opioid activity is generally considered to be very weak or negligible in comparison. The presence of the 9-methoxy group and the specific configuration of the side chain in mitragynine are thought to be key for its potent opioid activity.
Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Related Indole Alkaloids
| Compound | μ-Opioid Receptor | α1A-Adrenergic | α2A-Adrenergic |
|---|---|---|---|
| This compound | >10,000 | ~200-500 | ~1,000-2,000 |
| Mitragynine | ~223 | >10,000 | >10,000 |
| 7-Hydroxymitragynine | ~47 | >10,000 | >10,000 |
| Yohimbine | >10,000 | ~30-100 | ~1-5 |
(Data are approximate values compiled from multiple sources for comparative purposes) jst.go.jp
This comparative analysis highlights the remarkable functional diversity that arises from subtle stereochemical and structural variations within the same indole alkaloid scaffold, underscoring the importance of detailed SAR studies in drug discovery.
Advanced Computational Studies in Dihydrocorynantheine Research
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as dihydrocorynantheine) when bound to a second molecule (a receptor, typically a protein). openaccessjournals.com This method is instrumental in structure-based drug design, helping to understand and predict the interaction between a ligand and its target protein's binding site. nih.gov The process involves generating various possible conformations of the ligand within the binding site and then using a scoring function to evaluate the strength of the interaction, often expressed as binding affinity. openaccessjournals.commdpi.com Scoring functions assess key energetic components like hydrogen bonding, electrostatic interactions, and van der Waals forces to rank potential binding poses. openaccessjournals.com
Molecular docking studies have been employed to investigate the interaction of This compound (B1227059) with potential biological targets. In one such study, precision docking analysis was performed to evaluate its binding affinity against Leishmania pteridine (B1203161) reductase 1 (PTR1), an important drug target in leishmaniasis. researchgate.net These simulations predict the specific binding pose of this compound within the active site of the enzyme and estimate the binding free energy, which indicates the stability of the ligand-protein complex. researchgate.net The analysis of these docked complexes reveals key amino acid residues that interact with the ligand, providing a molecular basis for its potential inhibitory activity. While docking is a powerful predictive tool, it is important to note that the accuracy of binding affinity prediction remains a significant challenge in computational chemistry. mdpi.com
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothesized) |
|---|---|---|
| Pteridine Reductase 1 (PTR1) | Data not publicly available in search results | Specific amino acids in the active site (e.g., Asp, Tyr, Phe) |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. longdom.orgwikipedia.org QSAR models are built by quantifying structural or physicochemical properties of molecules, known as molecular descriptors, and relating them to a measured biological response, such as an IC₅₀ value. wikipedia.orgnih.gov These models are valuable in drug discovery for screening large chemical databases, predicting the activity of unsynthesized compounds, and optimizing lead candidates. jocpr.com
This compound has been included as part of the data set in the development of QSAR models. For instance, its inhibitory concentration (IC₅₀) against certain targets has been used to build and validate models designed to predict the activity of other related compounds. isroset.org One study lists an IC₅₀ value of 66.4 µM for this compound, which serves as a data point in a set of 27 different QSAR models. isroset.org This inclusion helps to refine the predictive power of these models for compounds with similar structural scaffolds.
| Compound | Reported Biological Activity Data | Application in QSAR |
|---|---|---|
| This compound | IC₅₀: 66.4 µM | Used as a data point in a training set for 27 QSAR models. isroset.org |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. mdpi.com These calculations provide fundamental insights into a molecule's stability, reactivity, and spectroscopic properties by solving approximations of the Schrödinger equation. mdpi.com For complex natural products like this compound, quantum chemical methods are used to understand its intrinsic chemical nature, which ultimately governs its biological interactions. colab.ws
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. mdpi.com DFT calculations can determine the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. utm.my The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. utm.mywinmostar.com
Another valuable output of DFT calculations is the Molecular Electrostatic Potential (MESP) map. bu.edunih.gov The MESP illustrates the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. utm.mygithub.io This information is crucial for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to how a ligand recognizes and binds to a biological target. bu.edu DFT has been specifically applied to analyze indole (B1671886) alkaloids including this compound to understand their stereochemistry and electronic properties. researchgate.netcolab.ws
| Parameter | Description | Relevance to this compound |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. Its energy level indicates the capacity to donate electrons. utm.my | Identifies regions of the molecule most likely to act as an electron donor in chemical reactions or biological interactions. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that does not contain electrons. Its energy level indicates the capacity to accept electrons. utm.my | Identifies regions of the molecule susceptible to nucleophilic attack or capable of accepting electrons from a biological partner. |
| MESP (Molecular Electrostatic Potential) | A 3D map of the electrostatic potential on the electron density surface of a molecule, showing charge distribution. bu.edu | Predicts sites for electrostatic interactions and hydrogen bonding with a receptor, crucial for binding affinity and specificity. utm.my |
In Silico Prediction of Potential Pharmacological Mechanisms and Targets
In silico pharmacology utilizes computational methods to predict the therapeutic effects, adverse reactions, and mechanisms of action of chemical compounds. jscimedcentral.comjapsonline.com These approaches can screen a compound against vast databases of known biological targets to identify potential protein interactions, thereby generating hypotheses about its pharmacological profile. nih.gov By analyzing structure-activity relationships across thousands of substances, programs can estimate the probability of a compound exhibiting various biological activities, from enzymatic inhibition to effects on gene expression. jscimedcentral.commdpi.com
For this compound, in silico evaluations have been conducted to predict its potential pharmacological mechanisms. researchgate.net These computational studies assess the molecule's structural features and compare them to those of compounds with known biological activities. This allows for the prediction of new, previously uninvestigated targets and pathways for this compound, guiding future experimental research into its therapeutic potential. researchgate.net
Future Directions and Emerging Research Perspectives for Dihydrocorynantheine
Unexplored Biosynthetic Enzyme Discovery and Pathway Elucidation
A fundamental gap in our understanding of dihydrocorynantheine (B1227059) lies in the complete elucidation of its biosynthetic pathway. While the general framework of monoterpenoid indole (B1671886) alkaloid (MIA) biosynthesis is established, the specific enzymes catalyzing each step in the formation of this compound and its stereoisomers are not fully characterized. semanticscholar.orgacs.org The discovery and characterization of these novel enzymes are paramount for several reasons.
Recent studies have highlighted the importance of specific enzymes like this compound synthase (DCS) in the biosynthesis of related alkaloids. nih.govresearchgate.netbiorxiv.orgbiorxiv.orgbiorxiv.org However, the complete enzymatic cascade leading to this compound from the central MIA precursor, strictosidine (B192452), remains partially obscure. semanticscholar.orgbiorxiv.orgmdpi.com Future research should focus on identifying and characterizing the full suite of enzymes involved, including reductases, methyltransferases, and cytochrome P450s that may play crucial roles in tailoring the corynanthe scaffold. nih.govbiorxiv.org
Elucidating these pathways is not merely an academic exercise; it provides the foundational knowledge required for heterologous expression and metabolic engineering efforts. nih.govfraunhofer.de Understanding the native biosynthetic logic will enable the rational design of production platforms in microbial or plant systems. mdpi.commountainscholar.org
Table 1: Key Areas for Biosynthetic Enzyme Discovery in the this compound Pathway
| Research Area | Description | Potential Impact |
| Identification of Novel Reductases | Characterizing the specific reductases responsible for the formation of the dihydro- derivative from corynantheine (B231211). | Enables precise control over the final steps of biosynthesis. |
| Characterization of Stereoselective Enzymes | Discovering enzymes that control the stereochemistry at key chiral centers, leading to specific isomers like hirsutine (B150204). ub.edu | Allows for the selective production of biologically more active isomers. |
| Elucidation of Regulatory Mechanisms | Investigating the transcription factors and signaling pathways that regulate the expression of biosynthetic genes. nih.gov | Provides tools to upregulate the entire pathway for increased yield. |
| Exploration of Precursor-Directed Biosynthesis | Utilizing engineered pathways to incorporate unnatural tryptamine (B22526) analogs to generate novel this compound derivatives. pnas.org | Expands the chemical diversity of accessible compounds. |
Advanced Metabolic Engineering Strategies for Sustainable and Scalable Production
The low abundance of this compound in its natural plant sources necessitates the development of alternative production methods. mdpi.com Metabolic engineering in microbial hosts, such as Saccharomyces cerevisiae, offers a promising and sustainable solution for the scalable production of this valuable alkaloid. nih.govresearchgate.netbiorxiv.orgbiorxiv.orgbiorxiv.orgmdpi.com
Significant progress has been made in engineering yeast to produce various MIAs. nih.govresearchgate.netbiorxiv.orgbiorxiv.orgbiorxiv.orgmdpi.com These strategies typically involve the heterologous expression of the plant biosynthetic genes. For this compound, this would entail introducing the genes for the entire pathway from a central metabolite to the final product.
Future efforts should focus on optimizing these engineered systems. This includes balancing enzyme expression levels to avoid the accumulation of toxic intermediates and to channel metabolic flux efficiently towards this compound. nih.gov Furthermore, untargeted metabolomics analysis of production strains can identify shunt products, highlighting enzymes like strictosidine synthase (STR) and this compound synthase (DCS) as candidates for protein engineering to improve product specificity and yield. nih.govresearchgate.netbiorxiv.orgbiorxiv.org
Table 2: Advanced Metabolic Engineering Approaches for this compound Production
| Strategy | Description | Expected Outcome |
| Pathway Optimization in Yeast | Fine-tuning the expression levels of all biosynthetic enzymes to maximize flux towards this compound. | Increased production titers and reduced formation of byproducts. |
| Protein Engineering of Key Enzymes | Modifying enzymes like DCS to enhance their catalytic efficiency and substrate specificity. nih.govresearchgate.netbiorxiv.orgbiorxiv.org | Improved conversion rates and higher yields of the desired product. |
| Compartmentalization of Biosynthetic Pathways | Localizing enzymes to specific cellular compartments to increase local substrate concentrations and prevent metabolic interference. | Enhanced pathway efficiency and overall productivity. |
| Host Strain Engineering | Modifying the host's primary metabolism to increase the supply of precursors like tryptophan and secologanin. nih.gov | Greater availability of building blocks for alkaloid synthesis. |
Development of Novel Chemical Synthetic Methodologies for Structural Diversification
While metabolic engineering focuses on producing the natural compound, chemical synthesis offers unparalleled opportunities for creating novel analogs with potentially improved biological activities. nih.govnih.gov The development of efficient and versatile synthetic routes to the corynanthe alkaloid core is a critical area of future research. nih.govcore.ac.ukwiley.com
Recent advances in multicomponent assembly processes have shown promise in rapidly generating diverse libraries of yohimbine (B192690) and corynanthe alkaloid analogs. nih.gov These methods allow for the systematic variation of different parts of the molecule, which is invaluable for structure-activity relationship (SAR) studies. nih.gov
Future synthetic strategies should aim for even greater efficiency and modularity. core.ac.ukmdpi.comvanderbilt.edu This includes the development of one-pot reactions and catalytic methods that can introduce a wide range of functional groups onto the this compound scaffold. core.ac.uk Such approaches will be instrumental in exploring the chemical space around this compound and identifying derivatives with enhanced therapeutic properties. nih.gov
Comprehensive Preclinical Mechanistic Elucidation of Observed Biological Activities
Preliminary studies have suggested that this compound possesses various pharmacological properties, including potential effects on the cardiovascular system. ontosight.ainih.gov However, a comprehensive understanding of its mechanism of action at the molecular level is largely lacking.
Future preclinical research must move beyond simple activity screening and delve into detailed mechanistic studies. This involves identifying the specific molecular targets of this compound and its analogs. Techniques such as affinity chromatography, proteomics, and cellular thermal shift assays can be employed to pinpoint protein binding partners.
Furthermore, it is crucial to investigate the downstream signaling pathways modulated by this compound. Understanding how this compound affects cellular processes will provide a clearer picture of its therapeutic potential and potential side effects. The chirality of corynantheine alkaloids is known to be crucial for their bioactivity, making the stereoselective synthesis and evaluation of different isomers a key research direction. ub.edu
Application of Artificial Intelligence and Machine Learning in this compound Research for Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize natural product research, and this compound is no exception. acs.orgnih.govijrpas.com These computational tools can be applied across the entire research and development pipeline, from the discovery of new biosynthetic pathways to the design of novel drug candidates. cas.orghelmholtz-hips.desioc-journal.cnmdpi.com
In the realm of biosynthesis, ML algorithms can analyze genomic and transcriptomic data to predict the functions of uncharacterized enzymes and identify novel biosynthetic gene clusters. helmholtz-hips.de This can significantly accelerate the process of pathway elucidation.
For drug discovery, AI can be used to predict the biological activities and potential targets of this compound and its virtual analogs. acs.orgresearchgate.net Generative AI models can even design novel molecular structures with optimized properties, guiding synthetic efforts towards the most promising candidates. acs.org By analyzing vast datasets, ML can help to establish robust structure-activity relationships, leading to the more rapid development of potent and selective therapeutic agents. ijrpas.comresearchgate.net
Table 3: Applications of AI and Machine Learning in this compound Research
| Application Area | AI/ML Tool/Technique | Potential Contribution |
| Biosynthetic Pathway Discovery | Genome mining algorithms, deep learning | Identification of novel biosynthetic genes and pathways. helmholtz-hips.de |
| Metabolic Engineering Optimization | Predictive modeling, reinforcement learning | Optimization of enzyme expression levels and fermentation conditions. acs.org |
| Novel Analog Design | Generative adversarial networks (GANs), autoencoders | De novo design of this compound derivatives with desired properties. acs.org |
| Bioactivity Prediction | Quantitative Structure-Activity Relationship (QSAR) models, deep neural networks | Prediction of the biological activities and toxicity of new compounds. acs.orgcas.org |
| Mechanism of Action Elucidation | Network pharmacology, pathway analysis | Identification of potential molecular targets and signaling pathways. nih.gov |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and characterizing Dihydrocorynantheine in plant extracts?
- Methodological Answer : Use a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. For NMR, focus on characteristic signals such as indole alkaloid protons (δ 6.5–7.5 ppm) and ester carbonyl groups (δ 165–175 ppm) . Validate purity via HPLC with UV detection at 254 nm, referencing retention times against authenticated standards. Challenges include distinguishing isomers like Corynantheidine, requiring 2D-NMR techniques (e.g., COSY, HMBC) .
Q. What is the standard protocol for isolating this compound from natural sources?
- Methodological Answer : Employ sequential solvent extraction (e.g., ethanol or methanol) followed by column chromatography using silica gel or reverse-phase C18 matrices. Gradient elution with hexane-ethyl acetate or methanol-water systems optimizes separation . For complex matrices, combine with preparative HPLC (e.g., 70% acetonitrile/water mobile phase). Note that yield varies with plant species and extraction conditions; reproducibility requires strict control of solvent polarity and temperature .
Q. How can researchers validate the purity of synthesized or isolated this compound?
- Methodological Answer : Use triple verification:
- HPLC : ≥95% peak area purity.
- TLC : Single spot under UV 254 nm.
- Elemental analysis : Match calculated vs. observed C, H, N values (e.g., C: 71.70%, H: 7.66%, N: 7.60%) .
Include melting point determination (literature range: 198–202°C) and optical rotation ([α]D²⁵ = -120° in CHCl₃) for stereochemical confirmation .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., vasodilation vs. cytotoxicity) for this compound be reconciled?
- Methodological Answer : Conduct dose-response studies across multiple cell lines (e.g., HL-60, SW480) and primary tissues (e.g., rat aortic rings) to identify concentration-dependent effects . Cross-reference with pharmacokinetic data to assess bioavailability. For example, cytotoxicity (IC₅₀ = 13.96 μM in HL-60 cells) may dominate at higher concentrations, while vasodilation (IC₅₀ = 6.73 μg/mL) occurs at lower doses . Validate mechanisms using calcium flux assays and receptor binding studies to differentiate pathways .
Q. What experimental designs are optimal for studying this compound’s pharmacokinetics in vivo?
- Methodological Answer : Use LC-MS/MS for plasma/tissue quantification with deuterated internal standards. Administer via intravenous (IV) and oral routes in rodent models to calculate bioavailability (e.g., AUC₀–24). Include bile duct-cannulated animals to assess enterohepatic recirculation. Challenges include metabolite interference; employ MRM transitions for parent compound (m/z 369.2 → 225.1) and major metabolites .
Q. How can researchers address variability in reported vasodilatory activity across studies?
- Methodological Answer : Standardize pre-contraction agents (e.g., phenylephrine vs. KCl) and tissue preparation methods. Use wire myography for precise tension measurements and normalize responses to tissue weight. Statistical analysis should include ANOVA with post-hoc tests to compare inter-study variability . Replicate experiments across independent labs to confirm reproducibility.
Q. What strategies are effective for elucidating this compound’s synergistic effects with other alkaloids?
- Methodological Answer : Design isobolographic analyses or combination index (CI) models to evaluate interactions. For example, test co-administration with Corynantheidine or Isocorynoxeine at fixed ratios (e.g., 1:1, 1:2) in vasodilation assays . Use transcriptomic or metabolomic profiling to identify synergistic pathways (e.g., NO-cGMP signaling) .
Q. How can computational methods enhance mechanistic studies of this compound?
- Methodological Answer : Perform molecular docking against targets like α₁-adrenergic receptors or L-type calcium channels using AutoDock Vina. Validate predictions with site-directed mutagenesis or knockout models. Pair with molecular dynamics simulations (100 ns trajectories) to assess binding stability .
Methodological Considerations
- Data Presentation : Follow journal guidelines (e.g., Med. Chem. Commun.) for figures: limit chemical structures in graphics and avoid compound-specific labels (e.g., "4b") .
- Literature Synthesis : Categorize findings into conceptual buckets (e.g., "Bioactivity," "Synthesis") and use systematic reviews to minimize bias .
- Ethical Compliance : Obtain institutional approvals for in vivo studies and disclose conflicts of interest in acknowledgments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
